For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Propynylmagnesium Bromide: Chemical Properties, Structure, and Experimental Protocols
This technical guide provides a comprehensive overview of 1-propynylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The document details its chemical properties, molecular structure, and essential experimental protocols for its synthesis and handling, with a focus on safety and efficacy in research and development settings.
Chemical Properties
1-Propynylmagnesium bromide is an organomagnesium compound that is highly valued for its nucleophilic character, enabling the formation of carbon-carbon bonds. It is typically supplied as a 0.5M solution in tetrahydrofuran (B95107) (THF).
Table 1: Quantitative Data of 1-Propynylmagnesium Bromide
| Property | Value | Citations |
| Molecular Formula | C₃H₃BrMg | [1][2] |
| Molecular Weight | 143.26 g/mol | |
| Appearance | Commercially available as a clear, colorless to yellow or brown solution in THF. May develop turbidity. | [2] |
| Melting Point | 53.5 °C (in methanol) | [1][3] |
| Boiling Point | 65-67 °C (of 0.5M solution in THF) | [1][4] |
| Density | 0.941 g/mL at 25 °C (of 0.5M solution in THF) | [1][4] |
| Solubility | Soluble in ether solvents. Reacts violently with water and is almost insoluble in it. | [1][3][5][6] |
| Flash Point | -1 °C (closed cup) | [7] |
| Storage Temperature | 2-8 °C | [1] |
Safety & Stability: 1-Propynylmagnesium bromide is a highly flammable liquid and vapor that reacts violently with water, releasing flammable gases[3][5][6][8]. It is also corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation[5][6][9]. The compound is sensitive to air and moisture and must be handled under an inert atmosphere[8][10]. Furthermore, it may form explosive peroxides upon prolonged storage, particularly when the solvent (THF) is exposed to air[3][5][8].
Molecular Structure
1-Propynylmagnesium bromide is a Grignard reagent with a polar covalent bond between the terminal carbon of the propynyl (B12738560) group and the magnesium atom. This polarization imparts a significant nucleophilic character on the carbon atom. In its commercially available form, a THF solution, the magnesium atom is coordinated with solvent molecules.
Caption: Chemical structure of 1-propynylmagnesium bromide.
In solution, the magnesium center is coordinated to the oxygen atoms of the THF solvent, typically forming a tetrahedral complex.
Caption: 1-Propynylmagnesium bromide coordinated with two THF molecules.
Experimental Protocols
The successful use of 1-propynylmagnesium bromide hinges on the rigorous exclusion of atmospheric moisture and oxygen.
A. General Handling Protocol
Due to its reactivity with air and water, 1-propynylmagnesium bromide must be handled using air-free techniques, such as a Schlenk line or a glovebox.[10][11]
-
Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). The reaction setup should be maintained under a positive pressure of this inert gas.
-
Solvent: Use anhydrous solvents. Commercially available solutions are typically in THF. If dilution is necessary, use freshly distilled, dry THF.
-
Reagent Transfer: Transfer the Grignard reagent solution using a gas-tight syringe or a cannula.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[5][6]
B. Synthesis of Grignard Reagents (General Protocol)
While 1-propynylmagnesium bromide is commercially available, understanding its synthesis is crucial. Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent.[11][12] For terminal alkynes like propyne (B1212725), the acidic proton is typically removed by a stronger Grignard reagent, such as ethylmagnesium bromide.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas.[13]
-
Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.[11]
-
Reaction Initiation: Add a small portion of the alkyl halide (e.g., bromoethane) dissolved in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated by gentle heating. An exothermic reaction indicates the formation of the Grignard reagent.[13]
-
Addition of Alkyl Halide: Add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Formation of 1-Propynylmagnesium Bromide: Bubble propyne gas through the freshly prepared ethylmagnesium bromide solution, or add a solution of propyne in THF. The more acidic terminal alkyne proton is removed by the ethyl Grignard reagent to form 1-propynylmagnesium bromide and ethane.
-
Completion: After the addition is complete, the mixture is typically stirred and heated under reflux for a period to ensure complete reaction.
Caption: Workflow for the synthesis of 1-propynylmagnesium bromide.
C. Reaction with an Electrophile (e.g., Carbonyl Compound)
1-Propynylmagnesium bromide is a potent nucleophile that readily reacts with various electrophiles.
-
Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve the electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
-
Cooling: Cool the electrophile solution to a low temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the exothermic reaction.
-
Addition of Grignard Reagent: Slowly add the 1-propynylmagnesium bromide solution to the cooled electrophile solution via syringe or cannula with vigorous stirring.
-
Quenching: After the reaction is complete (monitored by TLC), slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. This protonates the resulting alkoxide.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography.
Reactivity and Applications
The primary utility of 1-propynylmagnesium bromide lies in its ability to act as a propynyl anion synthon. This reactivity is harnessed in a variety of organic transformations.
-
Carbon-Carbon Bond Formation: Its most common application is the reaction with carbonyl compounds (aldehydes, ketones, esters) to form secondary and tertiary propargyl alcohols, which are versatile intermediates in organic synthesis.[1][12][14]
-
Reaction with CO₂: It reacts with carbon dioxide to produce 2-butynoic acid after an acidic workup, providing a method for carbon chain extension with a carboxylic acid functional group.[12][14]
-
Synthesis of Complex Molecules: 1-Propynylmagnesium bromide has been utilized as a key reagent in the total synthesis of natural products, such as lasonolides, and in the preparation of hydroxy enynes for gold-catalyzed benzannulation reactions.[7][15]
This guide serves as a foundational resource for the safe and effective use of 1-propynylmagnesium bromide in a laboratory setting. Adherence to these protocols is paramount for ensuring experimental success and, most importantly, personnel safety.
References
- 1. chembk.com [chembk.com]
- 2. 1-Propynylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]
- 3. 1-propynylmagnesium bromide | CAS#:16466-97-0 | Chemsrc [chemsrc.com]
- 4. americanelements.com [americanelements.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-丙炔溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Propynylmagnesium bromide, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. quora.com [quora.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. 1-PROPYNYLMAGNESIUM BROMIDE | 16466-97-0 [chemicalbook.com]
